![molecular formula C6H8O4 B13815340 (1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[41002,4]heptan-5-ol is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as cyclohexene derivatives, followed by ring-closing reactions and hydroxylation steps. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the hydroxymethyl group to a methyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a methylated compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and its structural rigidity make it a valuable tool for probing molecular interactions.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with specific biological activities.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the tricyclic core provides structural rigidity. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol: Unique due to its specific stereochemistry and tricyclic structure.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having a hydroxyl group and ether functionality but differs in its linear structure and amine group.
Sulfur compounds: Share the ability to form stable structures with various oxidation states but differ significantly in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its rigid tricyclic structure and specific stereochemistry, which confer distinct reactivity and interaction profiles compared to other compounds.
This detailed article provides a comprehensive overview of (1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[41002,4]heptan-5-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol |
InChI |
InChI=1S/C6H8O4/c7-1-6-4(10-6)2(8)3-5(6)9-3/h2-5,7-8H,1H2/t2-,3-,4?,5-,6+/m0/s1 |
Clave InChI |
HUJKSEYWQUBJGQ-CWWYDYSWSA-N |
SMILES isomérico |
C([C@]12[C@@H]3[C@@H](O3)[C@@H](C1O2)O)O |
SMILES canónico |
C(C12C(O1)C(C3C2O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


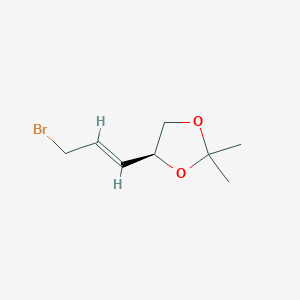
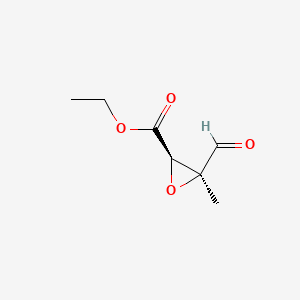

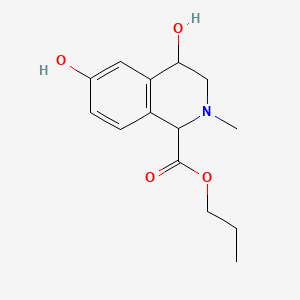
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)

![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
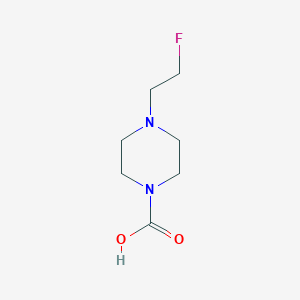
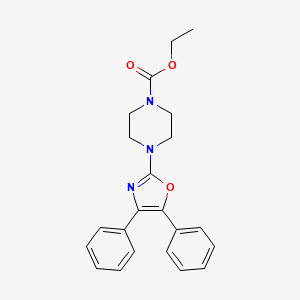
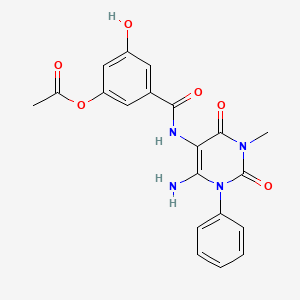
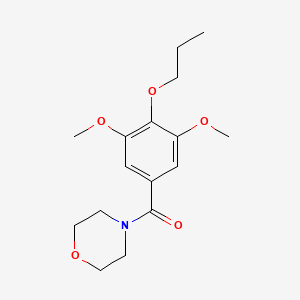
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
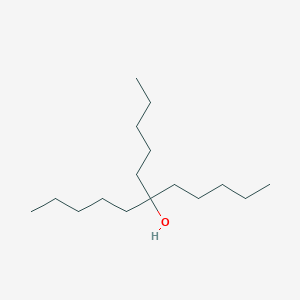
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
